molecular formula C13H19NO2 B13545594 Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate

Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate

Cat. No.: B13545594
M. Wt: 221.29 g/mol
InChI Key: BKKVRAMHSYQTAJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of butanoic acid, featuring an amino group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethyl acetoacetate.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine to form an α,β-unsaturated ester.

    Reduction: The resulting product is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding alcohol.

    Amination: The alcohol is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group into a halide.

Major Products

    Oxidation: Formation of 4-(3,4-dimethylphenyl)butanoic acid.

    Reduction: Formation of 4-amino-4-(3,4-dimethylphenyl)butanol.

    Substitution: Formation of 4-chloro-4-(3,4-dimethylphenyl)butanoate.

Scientific Research Applications

Chemistry

In organic chemistry, Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and aminotransferases. Its structure allows it to act as a model substrate in enzymatic assays.

Medicine

Pharmacologically, this compound is investigated for its potential as a drug precursor. Its structural similarity to certain bioactive molecules makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a building block for the synthesis of polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-4-phenylbutanoate: Lacks the dimethyl substitution on the phenyl ring, resulting in different steric and electronic properties.

    Ethyl 4-amino-4-(3,4-dimethylphenyl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.

    Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate: Positional isomer with dimethyl groups at different positions on the phenyl ring, leading to variations in chemical behavior.

Uniqueness

Methyl 4-amino-4-(3,4-dimethylphenyl)butanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its steric and electronic properties. This unique structure can result in distinct reactivity patterns and biological activities compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its potential applications and unique characteristics

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 4-amino-4-(3,4-dimethylphenyl)butanoate

InChI

InChI=1S/C13H19NO2/c1-9-4-5-11(8-10(9)2)12(14)6-7-13(15)16-3/h4-5,8,12H,6-7,14H2,1-3H3

InChI Key

BKKVRAMHSYQTAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CCC(=O)OC)N)C

Origin of Product

United States

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